(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
Description
This compound features a conjugated acrylonitrile backbone flanked by two distinct heterocyclic moieties: a 5-(3-bromophenyl)furan-2-yl group and a 4-oxo-3,4-dihydroquinazolin-2-yl group. Key functional groups include:
- Acrylonitrile: Imparts rigidity and electron-withdrawing character.
- Furan: Aromatic oxygen-containing heterocycle with electron-rich properties.
- Quinazolinone: A bicyclic system with a lactam group, enabling hydrogen bonding and π-stacking interactions.
Molecular formula: C₁₉H₁₁BrN₃O₂; molecular weight: 409.22 g/mol.
Properties
IUPAC Name |
(E)-3-[5-(3-bromophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrN3O2/c22-15-5-3-4-13(10-15)19-9-8-16(27-19)11-14(12-23)20-24-18-7-2-1-6-17(18)21(26)25-20/h1-11H,(H,24,25,26)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKOSSQRYDMEEH-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a furan moiety and a quinazoline derivative, which are known for their diverse biological activities. The presence of the bromophenyl group may enhance its interaction with biological targets.
Biological Activity Overview
Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this specific molecule. The following sections summarize key findings related to its antitumor and antimicrobial activities.
Research indicates that compounds with similar structures often exhibit antitumor activity through various mechanisms, including:
- Inhibition of cell proliferation : Compounds tested against human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects. For instance, one study reported IC50 values of 6.26 μM for HCC827 cells in 2D assays, indicating potent growth inhibition .
- Induction of apoptosis : The compound may induce programmed cell death in cancer cells, although specific pathways need further elucidation.
Case Studies
- Study on 2D and 3D Cell Cultures : In vitro assays showed that the compound exhibited higher efficacy in 2D cultures compared to 3D cultures, suggesting a need for further investigation into its pharmacodynamics in more physiologically relevant models .
- Comparative Analysis : Compounds structurally related to (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile were found to show varying degrees of antitumor activity across different cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .
Efficacy Against Bacterial Strains
The compound's potential antimicrobial properties were assessed against various bacterial strains. Preliminary results indicate:
- Broad-spectrum activity : Similar acrylonitrile derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria.
The antimicrobial action may involve:
- Disruption of bacterial cell membranes : Compounds in this class are known to interact with microbial membranes, leading to increased permeability and eventual cell death.
Data Summary
Scientific Research Applications
The compound (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and materials science. This article explores its applications, synthesizing insights from diverse sources while adhering to the specified restrictions.
Medicinal Chemistry
The compound is primarily investigated for its antitumor and antimicrobial properties. The presence of the quinazoline moiety is significant, as many quinazoline derivatives have shown promising activity against cancer cells. Research indicates that compounds with similar structures can inhibit specific enzymes involved in tumor growth, making this compound a candidate for further drug development.
Case Study: Anticancer Activity
A study demonstrated that derivatives of quinazoline exhibit cytotoxic effects on various cancer cell lines, suggesting that (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile could potentially act through similar mechanisms by inducing apoptosis in malignant cells.
Research has shown that compounds containing furan rings often exhibit antioxidant and anti-inflammatory properties. The incorporation of the bromophenyl group may enhance these biological activities due to increased lipophilicity, which can improve cellular uptake.
Case Study: Antioxidant Properties
In vitro studies have indicated that furan-containing compounds can scavenge free radicals effectively. The specific interactions of (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile with reactive oxygen species warrant further exploration to confirm its potential as an antioxidant agent.
Material Science
The compound's unique structure allows it to be explored as a precursor for synthesizing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals can be utilized in developing new catalysts or sensors.
Case Study: Sensor Development
Recent advancements in sensor technology have highlighted the use of organic compounds in detecting environmental pollutants. The furan and quinazoline components could enable the development of sensitive sensors for detecting heavy metals or organic pollutants due to their potential binding interactions.
Chemical Reactions Analysis
Reactivity of the Acrylonitrile Moiety
The acrylonitrile group (-C≡N) participates in:
-
Nucleophilic Additions : Reacts with amines, thiols, or hydrazines to form substituted amines or heterocycles.
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Cyclization Reactions : Under acidic conditions, the nitrile can cyclize with adjacent groups to form pyridine or pyrimidine derivatives .
For example, treatment with NaN₃ in ethanol leads to tetrazole formation, a reaction critical in medicinal chemistry for enhancing bioavailability .
Electrophilic Substitution on the Furan Ring
The furan ring undergoes electrophilic substitution at the C-5 position due to electron-donating effects of the oxygen atom. Key reactions include:
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Hydroarylation : In Brønsted superacid (TfOH), the furan ring reacts with arenes to form 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
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Halogenation : Bromine or chlorine substitutes at C-5 under mild conditions, though steric hindrance from the 3-bromophenyl group may limit reactivity .
Quinazolinone Scaffold Reactivity
The 4-oxo-3,4-dihydroquinazolin-2-yl group exhibits:
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Hydrogen Bonding : The NH and carbonyl groups participate in hydrogen bonding, influencing solubility and biological interactions .
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Alkylation/Acylation : The NH group reacts with alkyl halides or acyl chlorides to form N-substituted derivatives (e.g., N-(3-chloro-4-fluorophenyl) analogs) .
Biological Activity via Chemical Interactions
The compound inhibits cancer cell proliferation (IC₅₀ = 10–60 μM) through:
-
DNA Intercalation : The planar quinazolinone and furan rings intercalate with DNA base pairs.
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Enzyme Inhibition : The acrylonitrile group covalently binds to cysteine residues in tubulin or topoisomerases .
Comparative Reactivity of Analogues
Substituent effects on the furan ring influence reactivity:
| Substituent | Reaction Rate (Hydroarylation) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| 3-Bromophenyl (Target) | Moderate | 8.7–10.2 |
| 4-Fluorophenyl | High | 12.4 |
| 3-Trifluoromethylphenyl | Low | 15.8 |
Electron-withdrawing groups (e.g., -CF₃) reduce electrophilicity, while electron-donating groups (e.g., -OCH₃) enhance it .
Degradation Pathways
The compound degrades under:
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Basic Conditions : Hydrolysis of the acrylonitrile to carboxylic acid.
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UV Light : Photooxidation of the furan ring to maleic anhydride derivatives.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two analogs from literature:
Electronic and Reactivity Differences
- Quinazolinone vs. Thiazole: The quinazolinone in the target compound introduces a lactam group capable of strong hydrogen bonding, whereas the thiazole in contains sulfur, which may enhance metal coordination or π-π interactions.
- Bromophenyl vs.
- Furan vs. Furanone: The furan in the target compound is electron-rich, while the furanone in includes a carbonyl group, altering its redox and electrophilic reactivity.
Crystallographic and Physicochemical Data
- Crystalline Parameters: The target compound lacks reported crystallographic data. In contrast, crystallizes in a monoclinic system (C2 space group) with a density of 1.405 g/cm³, suggesting tighter packing due to its ethylidene bridge and triazole ring .
- Solubility: The quinazolinone’s NH group in the target compound may improve aqueous solubility relative to and , which lack such polar moieties.
Research Findings and Implications
- Biological Activity: While the target compound’s bioactivity is unstudied, quinazolinones are known kinase inhibitors, and acrylonitriles often exhibit antimicrobial properties.
- Synthetic Challenges : The target compound’s stereochemistry and bromophenyl substitution require precise coupling strategies, whereas ’s ethylidene bridge necessitates Schiff base formation under controlled conditions.
Preparation Methods
One-Pot Tandem Approach
Combining quinazolinone formation and Knoevenagel condensation in a single pot reduces purification steps. Using CSA (20 mol%) in ethyl lactate, the reaction achieves 68% yield but requires strict stoichiometric control to prevent diketone polymerization.
Oxidative Cyanation
A novel method employs DMSO as a cyanide source: 2-(4-oxoquinazolin-2-yl)acetamide reacts with 16 under K₂S₂O₈ oxidation, yielding the acrylonitrile via sequential imine formation and dehydrogenation. While greener, this route gives lower yields (47–72%) due to competing side reactions .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile?
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:
- Step 1 : Formation of the furan-substituted acrylonitrile intermediate through Knoevenagel condensation between 5-(3-bromophenyl)furan-2-carbaldehyde and cyanoacetic acid derivatives .
- Step 2 : Functionalization of the quinazolinone moiety via cyclocondensation of anthranilic acid derivatives with nitriles or isocyanates.
- Step 3 : Final coupling of the two fragments using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to introduce the bromophenyl group .
Key Considerations : Regioselectivity in furan substitution and steric hindrance in quinazolinone coupling require careful optimization of reaction conditions (e.g., temperature, catalyst loading).
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Standard characterization methods include:
- 1H/13C NMR : To confirm the E-configuration of the acrylonitrile group (characteristic coupling constants: J = 12–16 Hz for trans-vinylic protons) and aromatic substitution patterns .
- IR Spectroscopy : Detection of key functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, C=O stretch at ~1694 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Verification of molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validation of purity and stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and molecular conformation?
Single-crystal X-ray diffraction provides unambiguous evidence of:
- Stereochemistry : The E-configuration of the acrylonitrile moiety and spatial arrangement of the bromophenyl group .
- Intermolecular Interactions : Hirshfeld surface analysis can quantify non-covalent interactions (e.g., C–H···O, π-π stacking) influencing crystal packing and stability .
Methodological Tip : Crystallize the compound in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to enhance crystal quality. Use software like Olex2 or SHELX for structure refinement .
Advanced: How can computational modeling aid in understanding the compound’s bioactivity and binding mechanisms?
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) by analyzing hydrogen bonding, hydrophobic pockets, and steric complementarity .
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity and electronic properties .
- MD Simulations : Study conformational stability and ligand-protein dynamics over nanosecond timescales .
Example : Docking studies with AutoDock Vina revealed strong interactions with the ATP-binding site of EGFR kinase, suggesting potential anticancer activity .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or dehydrogenases .
Advanced: How can researchers resolve contradictory data from spectroscopic and computational analyses?
- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values to identify discrepancies in substituent effects .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) causing signal splitting .
- Crystallographic Validation : Use X-ray structures as a reference to reconcile conflicting computational predictions .
Case Study : Discrepancies in predicted vs. observed C–H···O interactions were resolved by Hirshfeld analysis, confirming the dominance of π-π stacking in crystal stability .
Advanced: What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced bioactivity?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) on the quinazolinone ring to enhance kinase inhibition .
- Bioisosteric Replacement : Replace the bromophenyl group with heterocycles (e.g., thiophene) to improve solubility and reduce toxicity .
- Prodrug Design : Mask the acrylonitrile group with ester prodrugs to enhance bioavailability .
Basic: How do steric and electronic effects influence the compound’s reactivity in substitution reactions?
- Steric Effects : Bulky substituents on the furan ring hinder nucleophilic attack at the acrylonitrile β-position .
- Electronic Effects : Electron-deficient quinazolinone rings activate the 2-position for electrophilic substitution (e.g., bromination) .
Experimental Design : Use Hammett plots to correlate substituent σ values with reaction rates in SNAr or cross-coupling reactions .
Advanced: What methodologies address challenges in regioselective functionalization of the quinazolinone core?
- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -OMe) to achieve selective C–H activation at the 6-position of quinazolinone .
- Microwave-Assisted Synthesis : Enhance reaction efficiency and selectivity in Pd-catalyzed couplings .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., NH of quinazolinone) to direct functionalization .
Advanced: How can in silico toxicology models predict the compound’s safety profile?
- ADMET Prediction : Tools like SwissADME or ProTox-II assess absorption, metabolism, and hepatotoxicity risks .
- DEREK Nexus : Identify structural alerts (e.g., acrylonitrile’s potential genotoxicity) .
- In Vitro Validation : Complement predictions with Ames tests for mutagenicity and hemolysis assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
